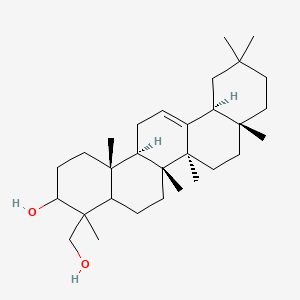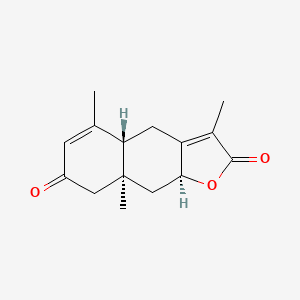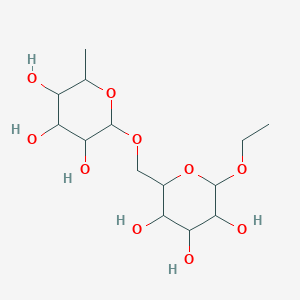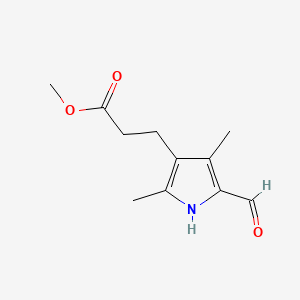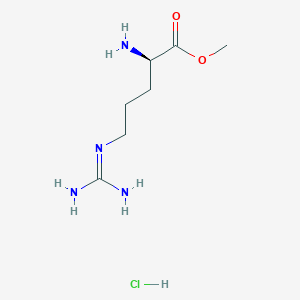
D-Arginine methyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Arginine methyl ester hydrochloride: is a derivative of the amino acid arginine. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role in peptide synthesis and as a precursor in the production of other arginine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Arginine methyl ester hydrochloride typically involves the esterification of D-Arginine with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to obtain the methyl ester hydrochloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the reaction of D-Arginine with methanol and an acid catalyst, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: D-Arginine methyl ester hydrochloride undergoes various chemical reactions, including:
Esterification: The formation of the methyl ester from D-Arginine.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Methanol and trimethylchlorosilane (TMSCl) at room temperature.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: D-Arginine and methanol.
Substitution Reactions: Depending on the nucleophile, various substituted arginine derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry: D-Arginine methyl ester hydrochloride is used as an intermediate in the synthesis of peptides and other arginine derivatives. It is also employed in the study of amino acid reactivity and esterification reactions .
Biology: In biological research, this compound is used to study the role of arginine in cellular processes. It is also used in the synthesis of biologically active peptides and proteins .
Medicine: It is also used in the study of nitric oxide synthesis and its effects on vascular function .
Industry: this compound is used in the production of dietary supplements and as a precursor in the synthesis of various arginine derivatives for industrial applications .
Mecanismo De Acción
The mechanism of action of D-Arginine methyl ester hydrochloride involves its conversion to D-Arginine in biological systems. D-Arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule in the body. The compound interacts with nitric oxide synthase enzymes to produce nitric oxide, which plays a crucial role in vascular function, neurotransmission, and immune response .
Comparación Con Compuestos Similares
- L-Arginine methyl ester hydrochloride
- L-Arginine ethyl ester hydrochloride
- D-Valine methyl ester hydrochloride
- L-Histidine methyl ester hydrochloride
Comparison: D-Arginine methyl ester hydrochloride is unique due to its specific stereochemistry (D-form) compared to the L-form of arginine derivatives. This stereochemistry can influence its reactivity and biological activity. For example, this compound may have different interactions with enzymes and receptors compared to its L-counterpart .
Propiedades
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVHMRBXIJTLBM-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)

![Borate(1-), tetrakis([1,1/'-biphenyl]-4-yl)-, sodiuM(1:1)](/img/new.no-structure.jpg)

